Quinolidine

Quinolidines are a class of organic compounds characterized by their heterocyclic structure, featuring an eight-membered ring composed of five carbon atoms and three nitrogen atoms. These molecules find extensive applications in various sectors due to their unique properties. In the pharmaceutical industry, quinolidine derivatives have been utilized as potential treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease, owing to their ability to modulate neurotransmitter release and receptor binding. Additionally, certain quinolidines exhibit significant antimalarial activity against Plasmodium falciparum, making them valuable in the development of novel anti-malarial drugs. Furthermore, these compounds possess antimicrobial properties, which make them promising candidates for use in antibacterial and antifungal formulations. The diverse pharmacological activities of quinolidines highlight their importance in both academic research and industrial drug discovery efforts.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

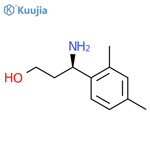

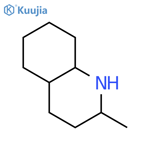

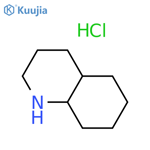

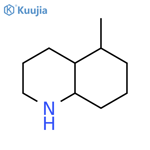

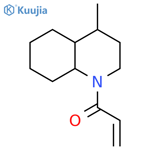

|

Decahydroquinoline, 2-methyl | 20717-43-5 | C10H19N |

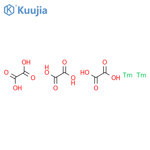

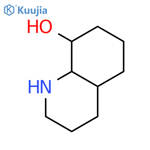

|

decahydroquinolin-8-ol, Mixture of diastereomers | 32258-81-4 | C9H17NO |

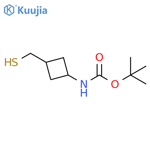

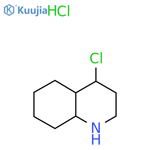

|

4-Chlorodecahydroquinoline hydrochloride | 90436-13-8 | C9H17Cl2N |

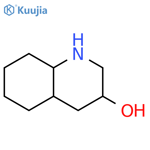

|

3-Quinolinol, decahydro- | 1616434-53-7 | C9H17NO |

|

Decahydroquinoline hydrochloride | 51304-76-8 | C9H18ClN |

|

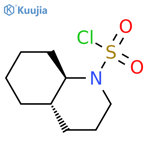

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans | 2679950-28-6 | C9H16ClNO2S |

|

5-Methyl-decahydroquinoline | 1378841-79-2 | C10H19N |

|

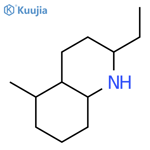

Quinoline, 2-ethyldecahydro-5-methyl- | 67217-71-4 | C12H23N |

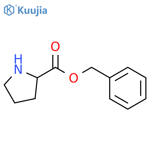

|

1-(Octahydro-4-methyl-1(2H)-quinolinyl)-2-propen-1-one | 1218305-87-3 | C13H21NO |

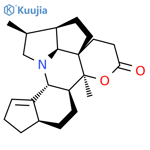

|

6,18-Dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | 619326-75-9 | C22H31NO2 |

Verwandte Literatur

-

1. Book reviews

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte